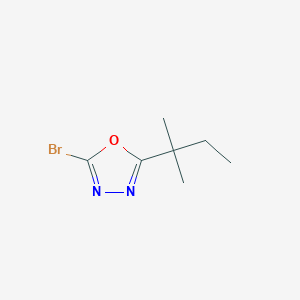![molecular formula C16H17N7O2S B2541443 N-(3-acetamidophenyl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 1058231-99-4](/img/structure/B2541443.png)
N-(3-acetamidophenyl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds has been reported in the literature, where a variety of substituents at the 3-position of the acetamide moiety have been explored. The synthetic methods involve novel approaches to prepare N,N-diethyl-(2-arylpyrazolo[1,5-a]pyrimidin-3-yl)acetamides, which are azaisosters of Alpidem, a known anxiolytic drug. The synthesis typically involves multi-step reactions, starting from appropriate precursors to yield the final compounds with high purity and structural specificity .
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a pyrazolo[1,5-a]pyrimidin-3-yl acetamide core, with various aryl and alkyl groups attached to it. The structure-activity relationship (SAR) studies suggest that the substituents on the pyrimidine moiety are crucial for determining the selectivity towards PBR over CBR. The 3D-QSAR model developed in the studies helps in predicting the binding affinity based on the molecular structure and the nature of the substituents .
Chemical Reactions Analysis
The chemical reactivity of these compounds is not explicitly detailed in the provided papers. However, the binding assays carried out in the studies involve the interaction of these compounds with PBR, which can be considered a biochemical reaction. The binding affinity is measured using radioligands, and the ability of the compounds to modulate steroid biosynthesis in C6 glioma cells is also assessed, indicating their potential biological reactivity .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "N-(3-acetamidophenyl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide" are not provided, the related compounds in the studies exhibit a range of binding affinities to PBR, from very potent to inactive. The selectivity and potency of these compounds are influenced by their physical and chemical properties, which are determined by their molecular structure. The SAR and 3D-QSAR studies provide insights into how these properties affect the biological activity of the compounds .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Compounds structurally related to N-(3-acetamidophenyl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide have been synthesized as part of research into novel heterocyclic compounds with potential applications in various fields. For instance, the synthesis of new heterocycles incorporating a thiadiazole moiety has been reported, highlighting the chemical versatility and potential for creating compounds with specific properties (Fadda et al., 2017). These synthetic pathways often involve multi-step reactions and are designed to produce compounds with targeted chemical and physical properties for potential use in material science, pharmacology, and as chemical intermediates.
Potential Applications in Imaging and Diagnostics
The development of selective radioligands for imaging with positron emission tomography (PET) represents another application area. For example, a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, to which N-(3-acetamidophenyl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is structurally related, has been reported as selective ligands for the translocator protein (18 kDa), with implications for imaging and diagnostics (Dollé et al., 2008). These compounds' ability to be labeled with radioactive isotopes makes them valuable tools for non-invasive imaging of biological targets in vivo.
Antimicrobial and Anticancer Research
Research into the biological activities of triazolo and pyrimidine derivatives has demonstrated their potential as antimicrobial and anticancer agents. Studies have synthesized and evaluated various analogs for their activity against specific cancer cell lines and pathogenic microorganisms, providing insights into their potential therapeutic uses. For example, novel substituted thiazolo azapurines and pyrimido thiazolo azapurines have been synthesized and shown to possess significant biological activities (Annareddygari et al., 2022). These findings suggest that compounds like N-(3-acetamidophenyl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide could be explored further for their potential antimicrobial and anticancer properties.
Propiedades
IUPAC Name |
N-(3-acetamidophenyl)-2-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N7O2S/c1-3-23-15-14(21-22-23)16(18-9-17-15)26-8-13(25)20-12-6-4-5-11(7-12)19-10(2)24/h4-7,9H,3,8H2,1-2H3,(H,19,24)(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRKVZEFNOYIDCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)SCC(=O)NC3=CC=CC(=C3)NC(=O)C)N=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N7O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-{[benzyl(methyl)amino]methyl}-7-hydroxy-3-phenyl-4H-chromen-4-one](/img/structure/B2541366.png)
![2-[(3-Chlorobenzyl)oxy]-1-ethanol](/img/structure/B2541367.png)

![2-[3-(3,4-dimethoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2541369.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2541372.png)


![[(4R,4aS,8aS)-4-formyl-4-hydroxy-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-1H-naphthalen-1-yl] (2E,4E,6E)-octa-2,4,6-trienoate](/img/structure/B2541376.png)


![2-(4-chlorophenyl)-N-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}acetamide](/img/structure/B2541381.png)
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(ethylsulfonyl)benzamide](/img/structure/B2541382.png)
![(E)-2-(2-cyano-3-(3-phenylbenzo[c]isoxazol-5-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2541383.png)